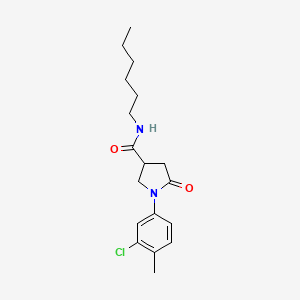
1-(3-chloro-4-methylphenyl)-N-hexyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-N-hexyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring, a hexyl chain, and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 1-(3-chloro-4-methylphenyl)-N-hexyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and hexylamine as the primary starting materials.
Formation of Intermediate: The 3-chloro-4-methylaniline is reacted with a suitable carboxylic acid derivative, such as 5-oxopyrrolidine-3-carboxylic acid, under appropriate conditions to form an intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with hexylamine to yield the final product, this compound.
Reaction Conditions: The reactions are typically carried out in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, in an organic solvent like dichloromethane.
Analyse Chemischer Reaktionen
1-(3-chloro-4-methylphenyl)-N-hexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-methylphenyl)-N-hexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-hexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression, depending on its specific target.
Vergleich Mit ähnlichen Verbindungen
1-(3-chloro-4-methylphenyl)-N-hexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-chloro-4-methylphenyl)urea and 1-(3-chloro-4-methylphenyl)-3-methyl-urea share structural similarities.
Uniqueness: The presence of the hexyl chain and the pyrrolidine ring in this compound distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Eigenschaften
Molekularformel |
C18H25ClN2O2 |
|---|---|
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-N-hexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H25ClN2O2/c1-3-4-5-6-9-20-18(23)14-10-17(22)21(12-14)15-8-7-13(2)16(19)11-15/h7-8,11,14H,3-6,9-10,12H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
UBZZDJWBUFHIRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11654308.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11654310.png)
![1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11654317.png)
![3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11654319.png)
![methyl 2-[6-chloro-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate](/img/structure/B11654321.png)
![(4Z)-4-({3-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654332.png)
![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-naphthalen-1-yl-amine](/img/structure/B11654336.png)
![2-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11654337.png)
![(2E)-3-(2,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11654344.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654349.png)
![butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654356.png)

![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B11654366.png)
![Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate](/img/structure/B11654382.png)
